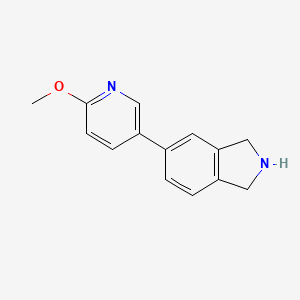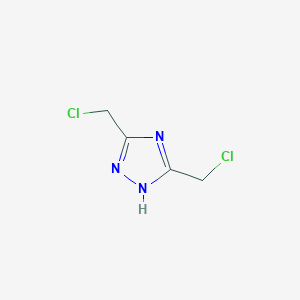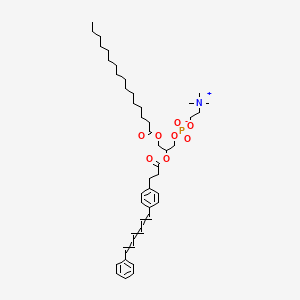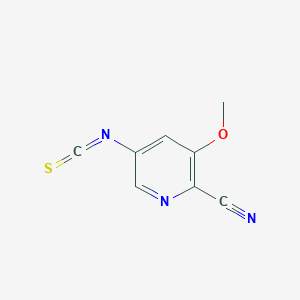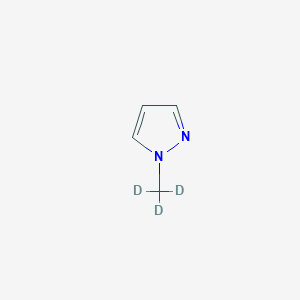
Trideuteriomethyl 1h pyrazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideuteriomethyl 1H-pyrazol is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The incorporation of deuterium atoms into the methyl group of the pyrazole ring enhances its stability and alters its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl 1H-pyrazol typically involves the deuteration of methyl pyrazole. One common method is the reaction of methyl pyrazole with deuterium gas in the presence of a palladium catalyst. This process replaces the hydrogen atoms in the methyl group with deuterium atoms.
Industrial Production Methods: Industrial production of trideuteriomethyl 1H-pyrazol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterium gas.
Análisis De Reacciones Químicas
Types of Reactions: Trideuteriomethyl 1H-pyrazol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert trideuteriomethyl 1H-pyrazol into other deuterated pyrazole derivatives.
Substitution: The hydrogen atoms in the pyrazole ring can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various deuterated pyrazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Trideuteriomethyl 1H-pyrazol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a stable isotope-labeled compound in mechanistic studies.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and to study enzyme kinetics.
Medicine: Trideuteriomethyl 1H-pyrazol is investigated for its potential therapeutic properties, including its use as a drug candidate in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of trideuteriomethyl 1H-pyrazol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological activity. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins, modulating various biochemical processes.
Comparación Con Compuestos Similares
Trideuteriomethyl 1H-pyrazol is unique due to the presence of deuterium atoms, which enhance its stability and alter its chemical properties. Similar compounds include:
Methyl 1H-pyrazol: The non-deuterated version of the compound, which has different chemical and biological properties.
Deuterated pyrazole derivatives: Other pyrazole compounds with deuterium atoms in different positions, which may have similar or distinct properties compared to trideuteriomethyl 1H-pyrazol.
Propiedades
Fórmula molecular |
C4H6N2 |
|---|---|
Peso molecular |
85.12 g/mol |
Nombre IUPAC |
1-(trideuteriomethyl)pyrazole |
InChI |
InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3/i1D3 |
Clave InChI |
UQFQONCQIQEYPJ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=CC=N1 |
SMILES canónico |
CN1C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


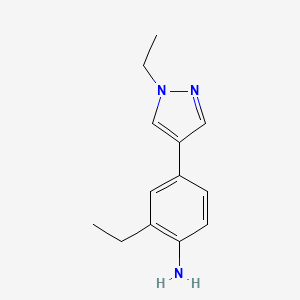

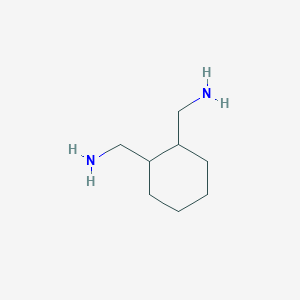
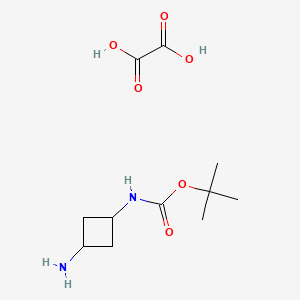
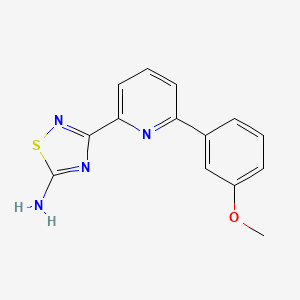
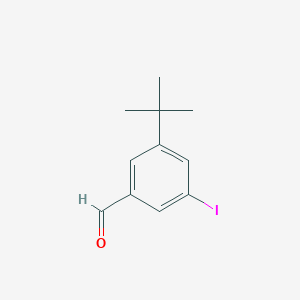
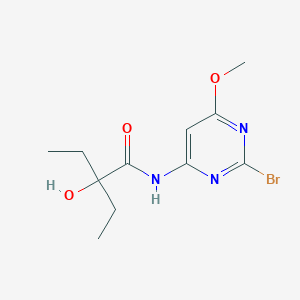
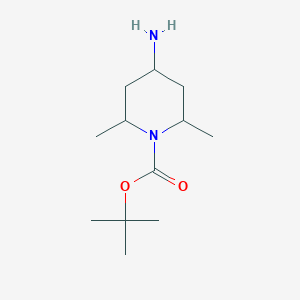
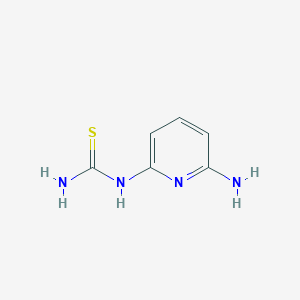
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
